4-{[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-3-yl]oxy}-3-fluoropyridine
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Overview
Description
4-{[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-3-yl]oxy}-3-fluoropyridine is a complex organic compound that features a pyrrolidine ring, a fluoropyridine moiety, and a difluorocyclobutanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-3-yl]oxy}-3-fluoropyridine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-3-yl]oxy}-3-fluoropyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-{[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-3-yl]oxy}-3-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-3-yl]oxy}-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Another pyrrolidine derivative with different substituents.
3-Fluoropyridine: A simpler fluoropyridine compound without the additional functional groups.
Difluorocyclobutane derivatives: Compounds with similar difluorocyclobutane moieties but different overall structures.
Uniqueness
4-{[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-3-yl]oxy}-3-fluoropyridine is unique due to its combination of a pyrrolidine ring, a fluoropyridine moiety, and a difluorocyclobutanecarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c15-11-7-18-3-1-12(11)21-10-2-4-19(8-10)13(20)9-5-14(16,17)6-9/h1,3,7,9-10H,2,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMHMHBOVACOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)F)C(=O)C3CC(C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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